Malononitrile, (2-hydroxy-3-methoxybenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (2-hydroxy-3-methoxybenzylidene)-, also known by its systematic name 2-(2-hydroxy-3-methoxybenzylidene)malononitrile , is a chemical compound with the molecular formula C₁₁H₈N₂O₂. Its CAS number is 36938-01-9, and its molecular weight is approximately 200.2 g/mol . This compound features a benzylidene group attached to a malononitrile moiety.
Preparation Methods
Synthetic Routes: The synthesis of 2-(2-hydroxy-3-methoxybenzylidene)malononitrile involves the condensation of O-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 2,3-diaminomaleonitrile. The reaction proceeds through Schiff base formation, resulting in the desired compound .
Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce due to its rarity and specialized nature. Researchers primarily focus on its synthetic routes for laboratory purposes.
Chemical Reactions Analysis
Reactivity: 2-(2-hydroxy-3-methoxybenzylidene)malononitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at appropriate functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include derivatives of 2-(2-hydroxy-3-methoxybenzylidene)malononitrile, such as substituted benzylidene malononitriles.
Scientific Research Applications
2-(2-hydroxy-3-methoxybenzylidene)malononitrile finds applications in various scientific fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potential use in drug discovery and bioorganic chemistry.
Medicine: Investigated for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While 2-(2-hydroxy-3-methoxybenzylidene)malononitrile is unique due to its specific structure, similar compounds include other benzylidene malononitriles and related Schiff bases.
Properties
CAS No. |
36938-01-9 |
---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-2-3-9(11(10)14)5-8(6-12)7-13/h2-5,14H,1H3 |
InChI Key |
FLKSNFNDQCADDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.